molecular formula C4H8FNO B3014788 (3R,4S)-4-Fluoropyrrolidin-3-ol CAS No. 1434248-02-8; 1638784-46-9

(3R,4S)-4-Fluoropyrrolidin-3-ol

Cat. No.: B3014788
CAS No.: 1434248-02-8; 1638784-46-9
M. Wt: 105.112
InChI Key: RCBGOJFTPHCJDB-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Fluoropyrrolidin-3-ol is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require a controlled temperature environment to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Fluoropyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,4S)-4-Fluoropyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: The compound is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and the exertion of its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Fluoropyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .

Properties

CAS No.

1434248-02-8; 1638784-46-9

Molecular Formula

C4H8FNO

Molecular Weight

105.112

IUPAC Name

(3R,4S)-4-fluoropyrrolidin-3-ol

InChI

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4+/m0/s1

InChI Key

RCBGOJFTPHCJDB-IUYQGCFVSA-N

SMILES

C1C(C(CN1)F)O

solubility

not available

Origin of Product

United States

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